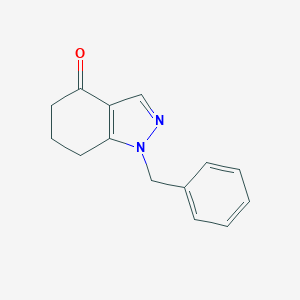

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

Übersicht

Beschreibung

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a member of the indazole family, which has garnered significant attention due to its diverse biological activities. This compound is characterized by a bicyclic structure that includes a benzene ring fused to an indazole moiety, making it a valuable scaffold in medicinal chemistry. Research into its biological activity has revealed promising potential in various therapeutic areas, including antimicrobial and anticancer applications.

- Molecular Formula : C₁₄H₁₄N₂O

- Molecular Weight : 226.27 g/mol

- CAS Number : 115310-16-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, which may lead to various pharmacological effects. For instance, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation and exhibit antimicrobial properties by targeting bacterial enzymes .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds derived from this structure exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates effective antibacterial action .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 40 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate that this compound can effectively inhibit cancer cell growth at low concentrations.

Study on Anti-inflammatory Activity

A recent study assessed the anti-inflammatory properties of synthesized indazole derivatives, including this compound. The compounds were tested on RAW264.7 macrophage cells induced with lipopolysaccharides (LPS). The results indicated that certain derivatives significantly inhibited nitric oxide production, suggesting potential for use in inflammatory-related diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indazole derivatives has highlighted the importance of specific substitutions on the indazole core. For instance, the presence of a benzyl group at the N(1) position was found to enhance cytotoxicity against cancer cells while maintaining acceptable cell viability in non-cancerous cells .

Eigenschaften

IUPAC Name |

1-benzyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRACVAICNSDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406229 | |

| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115310-16-2 | |

| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.